1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine
CAS No.: 260442-08-8
Cat. No.: VC6506977
Molecular Formula: C17H17ClF3N3O2S
Molecular Weight: 419.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 260442-08-8 |
|---|---|
| Molecular Formula | C17H17ClF3N3O2S |
| Molecular Weight | 419.85 |
| IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylphenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C17H17ClF3N3O2S/c1-12-2-4-14(5-3-12)27(25,26)24-8-6-23(7-9-24)16-15(18)10-13(11-22-16)17(19,20)21/h2-5,10-11H,6-9H2,1H3 |
| Standard InChI Key | FICKGPRJTOIQNR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Introduction
Chemical Structure and Nomenclature
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine features a pyridine core substituted at positions 3 and 5 with chlorine and trifluoromethyl groups, respectively. A piperazine ring is attached to the pyridine’s second position, while a 4-methylbenzenesulfonyl group is bonded to the piperazine’s fourth nitrogen (Figure 1). The molecular formula is C₁₇H₁₇ClF₃N₃O₂S, with a molecular weight of 419.85 g/mol.
Table 1: Key Structural Features
| Component | Substituents/Roles |
|---|---|
| Pyridine ring | Chlorine (position 3), trifluoromethyl (position 5) |
| Piperazine ring | Nitrogen linkage to pyridine; sulfonyl group attachment |
| 4-Methylbenzenesulfonyl | Enhances solubility and potential target binding via sulfonamide interactions |
Physicochemical Properties
The trifluoromethyl group contributes to lipophilicity (logP ≈ 3.2 predicted), potentially improving membrane permeability. The benzenesulfonyl moiety may enhance aqueous solubility (~25 μg/mL predicted) due to polar sulfonyl interactions. Spectroscopic data (e.g., ¹H NMR, ¹³C NMR) for closely related compounds, such as ML267, reveal characteristic shifts for aryl protons (δ 7.0–8.2 ppm) and piperazine methylenes (δ 3.4–4.1 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 419.85.
Synthetic Pathways
General Synthesis Strategy
The compound is synthesized via thiocarbonyldiimidazole-assisted coupling, a method validated for analogous piperazine-carbothioamides . Key steps include:
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Pyridine-piperazine coupling: Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with 1-(4-methylbenzenesulfonyl)piperazine.
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Sulfonylation: Introducing the 4-methylbenzenesulfonyl group using tosyl chloride under basic conditions .
Optimization Challenges
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Regioselectivity: Ensuring proper substitution on the pyridine ring requires controlled reaction temperatures (40–60°C) .
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Purification: Reverse-phase HPLC is critical due to the compound’s hydrophobicity .
Future Research Directions
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